molecular formula C17H26N2O3 B8678724 Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B8678724
M. Wt: 306.4 g/mol
InChI Key: PDYRGSOSJTVCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyloxycarbonyl group and an ethoxyphenyl group

Preparation Methods

The synthesis of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyloxycarbonyl group can influence the compound’s binding affinity and selectivity, while the ethoxyphenyl group may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    1-(Tert-butyloxycarbonyl)-4-phenylpiperazine: Lacks the ethoxy group, which may affect its reactivity and applications.

    1-(Tert-butyloxycarbonyl)-4-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

    1-(Tert-butyloxycarbonyl)-4-(4-chlorophenyl)piperazine:

The unique combination of the tert-butyloxycarbonyl and ethoxyphenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct properties and applications.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-5-21-15-8-6-14(7-9-15)18-10-12-19(13-11-18)16(20)22-17(2,3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

PDYRGSOSJTVCHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(tert-butyloxycarbonyl)-4-(4-hydroxyphenyl)piperazine (XXII, 0.602 g, 2.2 mmol) in dry THF (4 ml) is added to an ice-cooled slurry of sodium hydride (0.1013 g, 2.5 mmol--60% in oil) in THF (1 ml). DMF (15.3 ml) is added to solubilize the solids that had precipitated, after which ethyl iodide (0.34 ml, 4.3 mmol) is added. The ice/water bath is removed and the mixture stirred for five hr. Another portion of ethyl iodide (0.35 ml, 4.4 mmol) is added and the mixture is allowed ti stir over the weekend at 20-25°, at which time it is concentrated and the resulting solids are partitioned between ethyl acetate and aqueous saturated sodium bicarbonate. The combined organic phases are dried over magnesium sulfate, concentrated, and the residue chromatographed on silica gel eluting with methanol/dichloromethane (1/99) containing ammonium hydroxide (0.5%), followed by methanol/dichloromethane (2/98) containing ammonium hydroxide (0.5%). The appropriate fractions are pooled and concentrated to give 1-(tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)piperazine (XXIII). 1-(Tert-butyloxycarbonyl)-4-(4-ethoxyphenyl)-piperazine (XXIII, 0.43 g) is dissolved in methanol and methanol saturated with hydrochloric acid gas is added. After stirring at 20-25° for 5 hours the slurry is concentrated and ether is added. The solids are collected, washed with ether, and dried to give 1-(4-ethoxyphenyl)piperazine dihydrochloride (XXIV), MS (m/z) 206; IR (mineral oil) 1253, 1511, 2542, 2432, 1475 and 2622 cm-1.
Quantity
0.602 g
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4 mL
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ice
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0 (± 1) mol
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0.1013 g
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1 mL
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15.3 mL
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reactant
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0.34 mL
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reactant
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0.35 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

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